4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile
Overview
Description
“4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 1156903-10-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 4-(6-amino-2-oxo-3,4-dihydro-1(2H)-quinolinyl)butanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at room temperature .Scientific Research Applications
Selective Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen
A study by Xing‐Zhong Shu et al. (2009) showcases a methodology for the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, employing (diacetoxyiodo)benzene (DIB). This process is significant for the direct diacetoxylation and alpha-C-H functionalization of compounds adjacent to nitrogen atoms, offering pathways to synthesize alpha-amino nitriles, a structural motif resembling 4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile (Shu et al., 2009).
Intramolecular Charge-Transfer Dynamics
The intramolecular charge-transfer (ICT) dynamics of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), a compound structurally related to 4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile, were studied by Myeongkee Park et al. (2014). Their research highlights the coherent and homogeneous ICT dynamics of NTC6, offering insights into the behavior of similar compounds in various solvents (Park et al., 2014).
Synthesis of Tetrahydroisoquinoline Alkaloids
F. Louafi et al. (2010) reported a new route to tetrahydroisoquinoline (THIQ) alkaloids, where anodic cyanation serves as a key step. This methodology includes the preparation of alpha-aminonitriles, a structural class to which 4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile belongs, showcasing its potential in the synthesis of complex alkaloids (Louafi et al., 2010).
Modular Synthesis of 4-Aminoquinolines
A study by Kyung Hwan Oh et al. (2017) describes a copper-catalyzed three-component reaction for synthesizing diversified 4-aminoquinolines. This method demonstrates the structural flexibility and synthetic accessibility of quinoline derivatives, relevant for compounds such as 4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile (Oh et al., 2017).
properties
IUPAC Name |
4-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLOALMVWSCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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